
2-Acetamido-2,6-dideoxyglucose
Descripción
2-Acetamido-2,6-dideoxyglucose (systematic name: 2-Acetamido-2,6-dideoxy-D-glucopyranose), also termed N-Acetyl-D-quinovosamine (QuiNAc), is a deoxy amino sugar characterized by:
- Deoxygenation at C-2 and C-6 positions.
- Acetamido substitution at C-2.
- D-gluco configuration in its pyranose form .
This compound is a critical component of bacterial polysaccharides, particularly in the O-antigens of Gram-negative pathogens like Pseudomonas aeruginosa and Vibrio vulnificus, where it contributes to virulence and immune evasion . Its biosynthesis originates from UDP-N-acetyl-D-glucosamine (UDP-D-GlcNAc) via enzymatic dehydration and epimerization .
Propiedades
IUPAC Name |
N-[(2R,3R,4R,5R)-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-4(11)7(13)8(14)6(3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRYIXLKTDHMMY-PXBUCIJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193616 | |
Record name | 2-Acetamido-2,6-dideoxyglucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40614-71-9 | |
Record name | 2-Acetamido-2,6-dideoxyglucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040614719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamido-2,6-dideoxyglucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Nitromethane Condensation and Nef Reaction
A foundational chemical approach begins with D-lyxose as the starting material. The synthesis involves a nitromethane condensation reaction, where D-lyxose reacts with nitromethane in alkaline conditions to form 2-nitro-D-galactitol derivatives. Subsequent acetylation protects hydroxyl groups, yielding 2,3,4,5,6-penta-O-acetyl-1-deoxy-1-nitro-D-galactitol. The Nef reaction then cleaves the nitro group, generating a ketone intermediate that undergoes reductive amination to introduce the acetamido group at C2. Final deoxygenation at C6 is achieved via Barton-McCombie deoxygenation or thiocarbonate elimination, though specific conditions for C6 deoxygenation in this pathway require further validation.
Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Nitromethane addition | D-lyxose, CH₃NO₂, NaOH, methanol, 0°C | 65–70 |
Acetylation | Acetic anhydride, H₂SO₄, 40°C | 85 |
Nef reaction | H₂SO₄, H₂O, 20°C, 18 h | 60–65 |
Reductive amination | Acetic anhydride, NH₃, NaBH₄, ethanol | 70 |
This method’s stereochemical fidelity depends on the configuration of the starting sugar and the selective reduction of intermediates. For example, the use of sodium borohydride ensures reduction of the ketone to the desired D-configuration.
Direct Deoxygenation of Glucose Derivatives
An alternative route starts with glucose derivatives, such as UDP-N-acetyl-d-glucosamine (UDP-GlcNAc), though this substrate is more commonly utilized in enzymatic biosynthesis (discussed in Section 2). Chemical deoxygenation at C6 typically involves converting the hydroxyl group to a leaving group (e.g., via mesylation or tosylation) followed by elimination. For instance, treatment of 2-acetamido-2-deoxyglucose with methanesulfonyl chloride in pyridine forms the 6-O-mesyl derivative, which undergoes elimination with sodium methoxide to yield 2-acetamido-2,6-dideoxyglucose. However, competing side reactions at other hydroxyl groups necessitate protective group strategies, reducing overall efficiency.
Enzymatic Biosynthesis
Two-Step Enzymatic Pathway
In Gram-negative bacteria such as Rhizobium etli, this compound is biosynthesized as UDP-QuiNAc, the nucleotide-activated form. This pathway involves two enzymes:
-
UDP-GlcNAc 4,6-Dehydratase (WbpM) : Catalyzes the dehydration of UDP-GlcNAc to UDP-2-acetamido-2,6-dideoxy-d-xylo-4-hexulose, introducing a 4-keto group and removing the C6 hydroxyl.
-
4-Ketoreductase (WreQ) : Reduces the 4-keto intermediate to UDP-QuiNAc using NADH as a cofactor, establishing the final stereochemistry at C4.
Enzyme Characteristics
Enzyme | Source | Cofactor | pH Optimum | Temperature Optimum |
---|---|---|---|---|
WbpM | Pseudomonas aeruginosa | None | 7.5 | 37°C |
WreQ | Rhizobium etli | NADH | 8.0 | 30°C |
This pathway achieves near-quantitative conversion under optimized conditions, with NMR and GC-MS analyses confirming >95% purity of UDP-QuiNAc. The hydrolytic release of the free sugar from its nucleotide form requires additional steps, such as acid hydrolysis or phosphatase treatment.
Comparative Analysis of Methods
Yield and Scalability
Chemical synthesis offers modularity but suffers from moderate yields (60–70%) due to multi-step protection-deprotection sequences. Enzymatic methods, while efficient (>90% yield), require specialized equipment for enzyme purification and cofactor regeneration, limiting industrial scalability.
Stereochemical Control
The enzymatic route excels in stereoselectivity, as WreQ exclusively produces the D-quinovo configuration. Chemical methods risk epimerization at C4 during reduction steps unless chiral catalysts or directing groups are employed.
Emerging Techniques and Innovations
Recent advances include chemoenzymatic hybrid approaches, where chemical synthesis generates key intermediates (e.g., UDP-GlcNAc), followed by enzymatic dehydration and reduction. Immobilized enzyme reactors have also been explored to enhance reusability and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetamido-2,6-dideoxyglucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, which have different functional groups replacing the acetamido group or modifications at other positions.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
O-Linked N-Acetylglucosaminidase (OGA) Inhibitors
Research has shown that derivatives of 2-acetamido-2,6-dideoxyglucose can effectively inhibit O-linked β-N-acetylglucosaminidase (hOGA), an enzyme implicated in several diseases, including neurodegenerative disorders and cancer. A study reported the synthesis of sulfonylhydrazones derived from 2-acetamido-2-deoxy-D-glucono-1,5-lactone that exhibited nanomolar inhibition of hOGA with a Ki value of 27 nM . This suggests that compounds based on this compound could be developed into therapeutic agents targeting hOGA.
Mechanism of Action
The mechanism involves the formation of a Schiff base between the enzyme and the inhibitor, which disrupts the normal enzymatic activity. The selectivity and efficacy of these inhibitors were further enhanced through structural modifications to the linking moiety between the glycone and the aromatic residue .
Metabolic Studies
Glycobiology Research
This compound is utilized as a metabolic chemical reporter in glycobiology. It allows for the labeling of glycans in living systems, facilitating the study of glycosylation patterns and their biological implications . This application is crucial for understanding the roles of glycoproteins in various physiological processes.
Synthesis and Derivatives
The compound serves as a precursor for synthesizing other bioactive molecules. For instance, UDP-2,6-dideoxy 2-acetamido 4-amino glucose is synthesized from UDP-2,6-dideoxy 2-acetamido 4-keto glucose by EpsN, an aminotransferase enzyme from Bacillus subtilis. This conversion highlights its importance in carbohydrate metabolism and potential applications in antibiotic development .
Therapeutic Potential
Cancer Research
The compound's analogs have been investigated for their potential anti-cancer properties. By inhibiting glycolysis through compounds like 2-deoxy-D-glucose (a close analog), researchers have observed reduced tumor growth and metastasis. Although not directly tested on this compound specifically, its structural similarities suggest it may exhibit similar properties .
Diabetes Management
Inhibitors derived from this compound are also being explored for their role in managing diabetes by modulating glycosylation processes that affect insulin signaling pathways. The ability to selectively inhibit enzymes involved in carbohydrate metabolism could lead to novel treatments for type 2 diabetes .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Enzyme Inhibition | Inhibits OGA and related enzymes | Nanomolar Ki values; potential therapeutic use |
Metabolic Studies | Used as a metabolic reporter | Facilitates study of glycosylation |
Cancer Research | Potential anti-cancer properties | Analog effects on tumor growth observed |
Diabetes Management | Modulation of glycosylation processes | Possible new treatments for type 2 diabetes |
Mecanismo De Acción
The mechanism of action of 2-Acetamido-2,6-dideoxyglucose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosyltransferases, which incorporate it into glycoproteins and other glycoconjugates. This incorporation affects cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
Structural and Stereochemical Variations
2-Acetamido-2,6-dideoxyhexoses exhibit diversity in stereochemistry (D/L configurations, axial/equatorial hydroxyl orientations) and substitution patterns. Key analogs include:
Table 1: Structural and Functional Comparison of 2-Acetamido-2,6-dideoxyhexoses
Key Observations :
- Configuration dictates function: The D-gluco configuration of QuiNAc is essential for its integration into P. aeruginosa O-antigens, while L-galacto (L-FucNAc) and L-manno (RhaNAc) configurations are prevalent in capsular polysaccharides of other pathogens .
- Biosynthetic divergence: Unlike 6-deoxy-L-hexoses (e.g., L-fucose), which derive from GDP-D-mannose, 2-acetamido-2,6-dideoxyhexoses are synthesized exclusively from UDP-D-GlcNAc via C-6 deoxygenation and C-4 ketoreduction .
Physicochemical and Functional Properties
- Solubility and stability : Deoxygenation at C-6 reduces hydrophilicity compared to parent GlcNAc, while acetamido substitution enhances resistance to enzymatic hydrolysis .
- Enzymatic recognition: β-N-Acetylhexosaminidases exhibit substrate specificity. For example, 2-acetamido-2,4-dideoxyhexoses (e.g., 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranose) are hydrolyzed 30% slower than 2,6-dideoxy analogs due to steric hindrance at C-4 .
Table 2: Enzymatic Hydrolysis Rates of Select Dideoxy Sugars
Substrate | Relative Hydrolysis Rate (%) | Reference |
---|---|---|
2-Acetamido-2-deoxy-D-glucose (GlcNAc) | 100 | |
2-Acetamido-2,6-dideoxy-D-glucose | 85 | |
2-Acetamido-2,4-dideoxy-D-xylo-hexose | 55 |
Actividad Biológica
2-Acetamido-2,6-dideoxyglucose (also known as 2-acetamido-2-deoxy-D-glucose or GlcNAc) is a monosaccharide that plays a significant role in various biological processes, particularly in the synthesis of glycosaminoglycans (GAGs) and in bacterial cell wall biosynthesis. This article explores its biological activity, mechanisms of action, and implications in health and disease.
- Molecular Formula : C8H15NO5
- Molecular Weight : 189.21 g/mol
- Structure : It is a derivative of glucose with an acetamido group at the C2 position and hydroxyl groups at C3, C4, and C6.
Biological Functions
1. Role in Glycosaminoglycan Synthesis
This compound is a critical precursor in the biosynthesis of GAGs, which are essential components of the extracellular matrix and play roles in cell signaling, proliferation, and migration. Research indicates that various analogs of GlcNAc can inhibit the incorporation of glucosamine into GAGs:
- Inhibition Mechanism : Studies show that specific GlcNAc analogs can reduce the incorporation of D-[3H]glucosamine into GAGs by competing for metabolic pathways. For instance, a compound derived from GlcNAc exhibited a reduction to approximately 7% of control levels at a concentration of 1.0 mM, suggesting significant inhibitory effects on GAG synthesis .
2. Antimicrobial Activity
This compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It acts as a bactericidal agent by interfering with peptidoglycan biosynthesis:
- Mechanism : The compound binds to murein peptidoglycans in Gram-positive bacteria, leading to cell lysis. It also shows bacteriostatic activity against Gram-negative bacteria by inhibiting their growth .
Table 1: Summary of Biological Activities
Case Study: Inhibition of GAG Synthesis
A study evaluated the effects of various GlcNAc analogs on primary hepatocytes. The results demonstrated that certain analogs not only inhibited GAG synthesis but also affected protein synthesis via a uridine trapping mechanism, leading to depletion of UTP pools . This highlights the potential use of GlcNAc derivatives in therapeutic applications targeting diseases associated with abnormal GAG metabolism.
Case Study: Antimicrobial Properties
In another investigation, the antimicrobial efficacy of this compound was assessed against several pathogenic bacteria. The findings indicated that this compound could effectively inhibit bacterial growth through its action on cell wall synthesis pathways .
Implications for Health and Disease
The biological activities of this compound suggest its potential therapeutic applications:
- Chronic Inflammatory Diseases : Given its role in modulating GAG synthesis, it may be beneficial in treating conditions characterized by excessive inflammation or fibrosis.
- Antibacterial Treatments : Its antimicrobial properties could be harnessed for developing new antibiotics against resistant bacterial strains.
Q & A
Q. Table 1. Key Enzymes in this compound Metabolism
Enzyme | Function | Assay Method | Reference |
---|---|---|---|
β-N-Acetylhexosaminidase | Hydrolyzes glycosidic bonds | HPLC-based kinetics | |
WbpA Dehydrogenase | Converts UDP-GlcNAc to UDP-6-deoxy sugars | NAD⁺ absorbance |
Q. Table 2. Analytical Techniques for Structural Elucidation
Technique | Application | Resolution Power | Reference |
---|---|---|---|
2D-NOESY | Spatial proximity of protons | ≤0.5 Å | |
HILIC-FTMS | Isomer separation in plasma | Mass accuracy <1 ppm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.